![molecular formula C25H24N2O3S B5157531 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)benzamide](/img/structure/B5157531.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BZB" and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BZB is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in disease progression. BZB has been found to inhibit the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in epigenetic modifications that regulate gene expression. BZB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
BZB has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BZB has also been found to improve glucose tolerance and insulin sensitivity in diabetic rats. In addition, BZB has been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BZB in lab experiments is its potential therapeutic applications in various diseases. BZB has been extensively studied for its potential in cancer, diabetes, and Alzheimer's disease. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the limitations of using BZB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of BZB. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research can focus on improving the solubility of BZB to make it more easily administered in vivo.
Synthesemethoden
BZB can be synthesized using various methods, and the most commonly used method is the Hantzsch reaction. This method involves the condensation of 4-methoxybenzaldehyde, benzyl bromide, and thiourea in the presence of a base. The resulting product is then treated with acetic anhydride to form BZB. Other methods of synthesis include the use of microwave irradiation, ultrasound, and solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
BZB has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. BZB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In addition, BZB has been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease models.
Eigenschaften
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-30-22-13-7-18(8-14-22)15-26-24(29)20-9-11-21(12-10-20)25-27(23(28)17-31-25)16-19-5-3-2-4-6-19/h2-14,25H,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPYZYWXUIUOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(4-methoxybenzyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.